2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate
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Overview
Description
2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate is an organic compound with a complex structure that includes both amino and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate typically involves the reaction of benzoic acid derivatives with amino acid derivatives under controlled conditions. One common method involves the use of chloroacetic acid amide in the presence of dimethylformamide, which facilitates the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-oxoethyl 4-bromobenzoate
- 2-Amino-2-oxoethyl 4-nitrobenzoate
- 2-Amino-2-oxoethyl 4-aminobenzoate monohydrate
Uniqueness
2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate is unique due to its specific combination of amino and benzoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise molecular interactions .
Properties
CAS No. |
914785-94-7 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl] benzoate |
InChI |
InChI=1S/C12H14N2O4/c1-8(11(13)16)14-10(15)7-18-12(17)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,16)(H,14,15)/t8-/m0/s1 |
InChI Key |
GUNGCOIXSOZDCM-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)COC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)N)NC(=O)COC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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